

4-Chloro-3-methoxybenzoic acid molecular weight

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Compound of Interest

Compound Name: 4-Chloro-3-methoxybenzoic acid

Cat. No.: B1586809

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An In-Depth Technical Guide to **4-Chloro-3-methoxybenzoic Acid** for Advanced Research and Development

Introduction

4-Chloro-3-methoxybenzoic acid is a substituted aromatic carboxylic acid that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a carboxylic acid, a chloro group, and a methoxy group, provides multiple reactive handles and modulates the electronic and steric properties of the molecule. This makes it a crucial intermediate in the synthesis of a wide array of target compounds, particularly in the pharmaceutical and agrochemical industries.[1] For researchers and drug development professionals, a thorough understanding of its properties, synthesis, purification, and analytical characterization is paramount for its effective utilization. This guide offers a comprehensive technical overview, grounded in established scientific principles, to empower scientists in leveraging **4-Chloro-3-methoxybenzoic acid** for their research and development endeavors.

Part 1: Physicochemical and Spectroscopic Profile

The foundational step in utilizing any chemical reagent is a complete understanding of its fundamental properties. This section details the core physical attributes and the expected spectroscopic signature of **4-Chloro-3-methoxybenzoic acid**, which is critical for its unambiguous identification and quality assessment.

Core Molecular Attributes

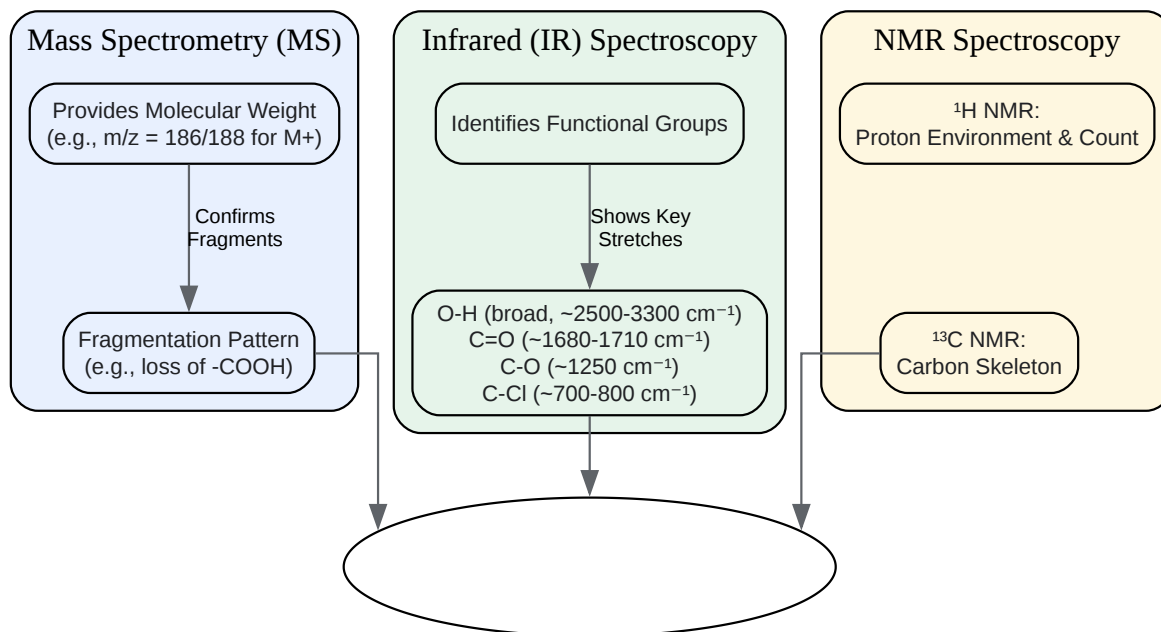
A summary of the key physicochemical properties is presented below. These values are essential for stoichiometric calculations, predicting solubility behavior, and ensuring proper handling and storage.

Property	Value	Source(s)
Molecular Weight	186.59 g/mol	[1][2][3][4]
Molecular Formula	C ₈ H ₇ ClO ₃	[1][2]
IUPAC Name	4-chloro-3-methoxybenzoic acid	[2]
Synonyms	4-Chloro-m-anisic acid	[3][4][5]
CAS Number	85740-98-3	[1][2][6]
Appearance	White to off-white crystalline powder	[1][3]
Melting Point	209-221 °C	[1][4]
Purity (Typical)	≥98% (GC/HPLC)	[3][5]

Structural Elucidation & Spectroscopic Signature

Confirming the identity and purity of **4-Chloro-3-methoxybenzoic acid** requires a multi-pronged analytical approach. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry provide a detailed "fingerprint" of the molecule.

We don't rely on a single technique because each provides a different piece of the structural puzzle. Mass Spectrometry gives us the molecular weight, confirming the elemental composition. IR Spectroscopy identifies the functional groups present—the carbonyl and hydroxyl of the carboxylic acid, and the C-O ether stretch. Finally, NMR spectroscopy provides the precise connectivity, showing how the atoms are arranged and confirming the substitution pattern on the aromatic ring. This orthogonal approach ensures the highest level of confidence in the material's identity.



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Caption: Logical workflow for spectroscopic structural elucidation.

Expected Spectroscopic Data:

Technique	Feature	Expected Chemical Shift / Frequency	Rationale
^1H NMR	-COOH	~11-13 ppm (broad singlet)	The acidic proton of the carboxylic acid is highly deshielded and often exchanges, leading to a broad signal.
Aromatic H	~7.4-7.9 ppm (3H, multiplet)	Protons on the aromatic ring have distinct chemical shifts based on their position relative to the electron-withdrawing chloro and carboxyl groups and the electron-donating methoxy group.	
-OCH ₃	~3.9 ppm (singlet)	The three equivalent protons on the methoxy group appear as a sharp singlet.	
^{13}C NMR	C=O	~165-170 ppm	The carbonyl carbon of the carboxylic acid is characteristic in this downfield region.
Aromatic C	~110-160 ppm	Six distinct signals are expected for the aromatic carbons due to the asymmetric substitution.	
-OCH ₃	~56 ppm	The carbon of the methoxy group	

typically appears in this region.			
IR Spec.	O-H stretch	2500-3300 cm ⁻¹ (broad)	Characteristic broad absorption for the hydrogen-bonded hydroxyl group of the carboxylic acid.
	C=O stretch	1680-1710 cm ⁻¹ (strong)	Strong, sharp absorption for the carbonyl group.
	C-O stretch	~1250 cm ⁻¹ and ~1050 cm ⁻¹	Aromatic ether C-O stretches.
Mass Spec.	Molecular Ion (M ⁺)	m/z 186 and 188 (~3:1 ratio)	The presence of a chlorine atom results in two characteristic peaks due to its isotopes (³⁵ Cl and ³⁷ Cl).

Part 2: Synthesis and Purification

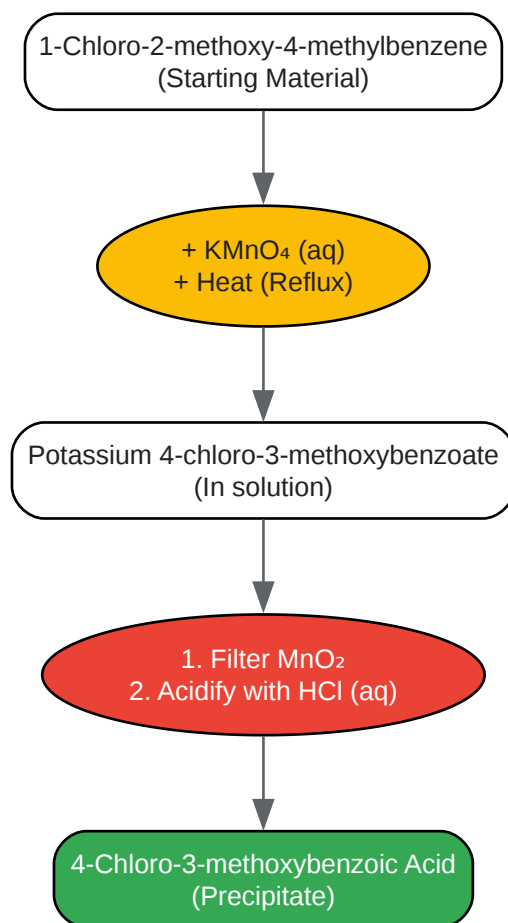
The reliable synthesis and effective purification of **4-Chloro-3-methoxybenzoic acid** are critical for obtaining high-quality material suitable for sensitive applications like drug discovery.

Synthetic Pathway: Oxidation of 1-Chloro-2-methoxy-4-methylbenzene

A common and robust method for preparing **4-Chloro-3-methoxybenzoic acid** is the oxidation of the corresponding methyl-substituted precursor, 1-chloro-2-methoxy-4-methylbenzene.^[6]

Causality of Reagent Choice: Potassium permanganate (KMnO₄) is a powerful oxidizing agent well-suited for converting an alkyl side chain on an aromatic ring (a benzylic position) to a carboxylic acid. The reaction is typically performed in an aqueous solution under reflux. The robustness of the aromatic ring and the ether and chloro functional groups to these strong

oxidizing conditions makes this a selective and high-yielding transformation. The initial product is the potassium salt, which precipitates upon acidification to yield the desired free acid.[6]



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Caption: General workflow for the synthesis of **4-Chloro-3-methoxybenzoic acid**.

Protocol: Purification by Recrystallization

Recrystallization is the gold standard for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[7][8] The compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

Self-Validating Protocol Design: This protocol includes steps that inherently validate its success. The use of a minimum amount of hot solvent ensures that the solution will be supersaturated upon cooling, maximizing yield. Slow cooling promotes the formation of large,

pure crystals, as impurities do not fit well into the growing crystal lattice.[7] The final purity can be readily checked by measuring the melting point; a sharp melting point close to the literature value indicates high purity.

Step-by-Step Methodology:

- **Solvent Selection:** Begin by selecting an appropriate solvent. Water can be an effective solvent for many benzoic acid derivatives due to the polarity of the carboxylic acid group.[8] [9] Ethanol or a mixed solvent system like ethanol/water may also be suitable.
- **Dissolution:** Place the crude **4-Chloro-3-methoxybenzoic acid** in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid. Using excess solvent will significantly reduce the final yield.
- **Decolorization (Optional):** If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb the colored impurities. [9]
- **Hot Filtration:** Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask. This step removes the activated charcoal (if used) and any insoluble impurities.[9]
- **Crystallization:** Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[10] Once at room temperature, the flask can be placed in an ice bath to maximize the precipitation of the product.[8]
- **Isolation:** Collect the purified crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surface.[10]
- **Drying:** Allow the crystals to dry completely, either by air drying or in a vacuum oven at a modest temperature. Determine the mass to calculate the percent recovery and measure the melting point to assess purity.

Part 3: Applications in Research and Development

The specific arrangement of functional groups on **4-Chloro-3-methoxybenzoic acid** makes it a valuable precursor for creating more complex molecules with desired biological activities.

A Versatile Pharmacophore Building Block

In drug discovery, the chloro and methoxy groups are frequently used to tune a molecule's properties.[\[11\]](#)

- **Chloro Group:** Increases lipophilicity, which can enhance membrane permeability. It can also participate in halogen bonding and block sites of metabolic attack, improving the pharmacokinetic profile of a drug candidate.
- **Methoxy Group:** Can act as a hydrogen bond acceptor and its metabolic O-demethylation can be a key step in drug metabolism. Its position influences the overall electronic nature of the ring.

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including potential anti-inflammatory and analgesic drugs.[\[1\]](#) Its structure is a component of more complex molecules designed to interact with specific biological targets, such as kinases or other enzymes.[\[12\]](#)

Agrochemical Synthesis

Beyond pharmaceuticals, this acid is a building block in the agrochemical sector. It is used in the development of novel herbicides and pesticides, where the specific substitution pattern is crucial for biological activity against target weeds or pests while maintaining selectivity for crops.[\[1\]](#)

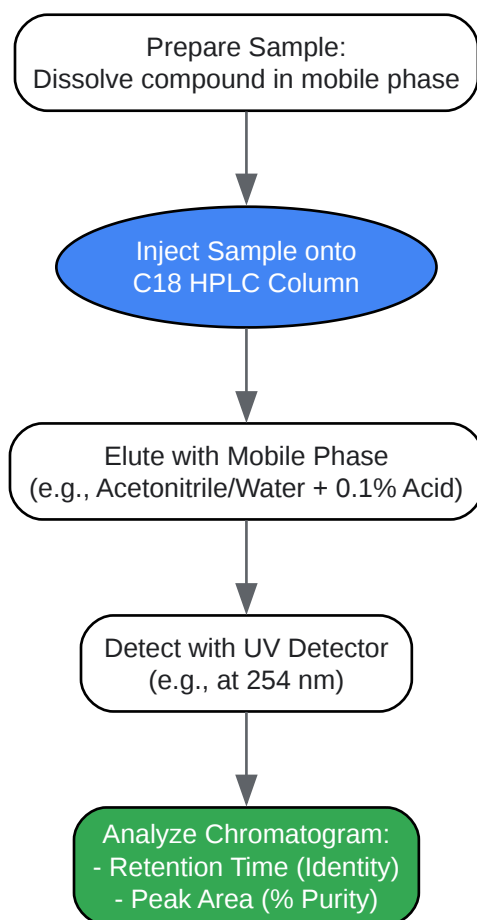
Part 4: Quality Control and Analytical Procedures

Rigorous quality control is essential to ensure that the material used in research or as a synthetic intermediate is of the required purity. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[\[13\]](#)[\[14\]](#)

Protocol: Purity Assessment by Reverse-Phase HPLC

Reverse-phase HPLC separates compounds based on their polarity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. Nonpolar compounds interact more

strongly with the stationary phase and thus elute later than polar compounds.[15][16]



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Caption: Standard workflow for HPLC purity analysis.

Step-by-Step Methodology:

- System Preparation: Set up an HPLC system equipped with a C18 reverse-phase column, a UV detector, a pump, and an injector.[13]
- Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and water. A small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) is often added to suppress the ionization of the carboxylic acid, leading to sharper, more symmetrical peaks.

- **Sample Preparation:** Accurately weigh a small amount of the **4-Chloro-3-methoxybenzoic acid** and dissolve it in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 μm syringe filter to remove particulates that could damage the column.[13]
- **Method Development & Execution:**
 - Set the column temperature (e.g., 30 $^{\circ}\text{C}$).
 - Set the flow rate (e.g., 1.0 mL/min).[14]
 - Set the UV detection wavelength. A wavelength around 254 nm is often a good starting point for aromatic compounds.
 - Inject a small volume (e.g., 10 μL) of the prepared sample.
 - Run either an isocratic (constant mobile phase composition) or gradient (changing composition) elution to separate the main compound from any impurities.[16]
- **Data Analysis:** Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The retention time of the main peak serves as an identifier for the compound under those specific conditions.

Conclusion

4-Chloro-3-methoxybenzoic acid is more than just a chemical with a specific molecular weight; it is a strategic tool for the modern chemist. Its well-defined physicochemical properties, predictable spectroscopic signature, and robust synthetic accessibility make it a reliable starting point for complex molecular design. For professionals in drug discovery and materials science, a mastery of its synthesis, purification, and analytical validation is a prerequisite for innovation and success. This guide provides the technical foundation and practical insights necessary to confidently employ this versatile intermediate in advancing scientific frontiers.

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